![molecular formula C15H20O3 B12414782 (3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivangustin is a natural product found in Inula japonica, Eriocephalus africanus, and Pentanema britannicum with data available.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité et l'évolutivité du processus de production. De plus, les principes de la chimie verte peuvent être appliqués pour minimiser l'impact environnemental et améliorer la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe carbonyle peut être réduit pour former un alcool.
Substitution : Des groupes fonctionnels peuvent être substitués par d'autres groupes, tels que des halogènes ou des groupes alkyles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, et des agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour réaliser les transformations souhaitées.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire une cétone, tandis que la réduction du groupe carbonyle peut produire un alcool.
Applications De Recherche Scientifique
Chimie
Biologie
En biologie, ce composé peut être étudié pour son activité biologique potentielle. Ses caractéristiques structurales suggèrent qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
Industrie
Dans l'industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés uniques. Sa complexité structurale et ses groupes fonctionnels peuvent conférer des caractéristiques souhaitables, telles qu'une stabilité accrue, une réactivité ou une résistance mécanique.
Mécanisme d'action
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12-,13-,15-/m1/s1 |
Clé InChI |
BGEGQRAHHFWWJT-BPGGGUHBSA-N |
SMILES isomérique |
CC1=C2C[C@H]3[C@@H](C[C@]2([C@@H](CC1)O)C)OC(=O)C3=C |
SMILES canonique |
CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


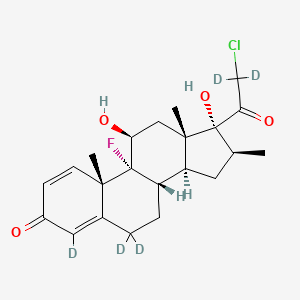

![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)

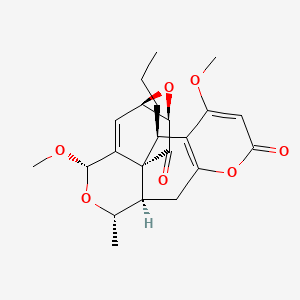



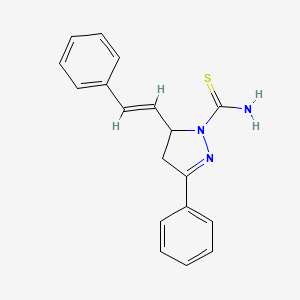
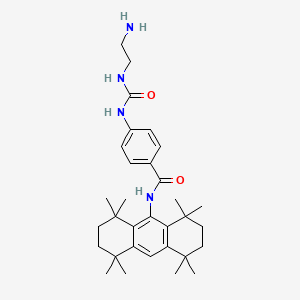
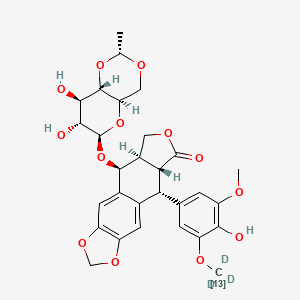

![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

